Neocuproine hemihydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

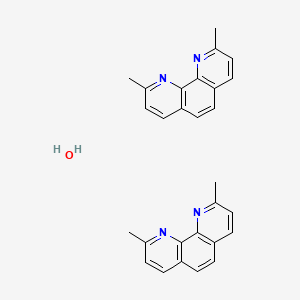

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,9-dimethyl-1,10-phenanthroline;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H12N2.H2O/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBXFSLFDFHSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34302-69-7 | |

| Record name | Neocuproine hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034302697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEOCUPROINE HEMIHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOCUPROINE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SDT9EV86W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,9-dimethyl-1,10-phenanthroline Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,9-dimethyl-1,10-phenanthroline hemihydrate, a crucial chelating agent and building block in coordination chemistry and drug development. This document details established synthetic protocols, presents quantitative data in a structured format, and visualizes the chemical workflows.

Introduction

2,9-Dimethyl-1,10-phenanthroline, commonly known as neocuproine (B1678164), is a heterocyclic organic compound widely utilized as a highly selective chelating agent for copper(I) ions.[1][2] Its applications span various fields, including analytical chemistry for the colorimetric determination of copper, and in biochemical research to study copper-mediated biological processes.[3][4] Furthermore, its derivatives are of significant interest in the development of novel therapeutic agents and advanced materials.[3][5] Neocuproine can be crystallized in both dihydrate and hemihydrate forms, with the latter being a common commercially available and synthetically prepared state.[1][6] This guide focuses on the synthesis of the hemihydrate form.

Synthetic Methodologies

The primary and most traditional method for synthesizing neocuproine is through a Skraup reaction or the related Doebner-Miller reaction.[6] These methods involve the condensation of aromatic amines with α,β-unsaturated carbonyl compounds to form quinoline (B57606) structures, which are then fused to create the 1,10-phenanthroline (B135089) core.

Two main variations of this approach are commonly cited:

-

Sequential Skraup Reactions: This method begins with the condensation of o-nitroaniline with crotonaldehyde (B89634) diacetate.[1][6]

-

Direct Synthesis from o-Phenylenediamine (B120857): A more direct route involves the reaction of o-phenylenediamine with crotonaldehyde in the presence of an oxidizing agent such as arsenic(V) oxide or sodium m-nitrobenzenesulphonate.[5][7] While an alternative involving o-phenylenediamine, m-nitrobenzenesulphonate, and crotonaldehyde diacetate can produce higher yields, it is considered less economical.[1]

This guide will focus on the direct synthesis from o-phenylenediamine due to its efficiency.

Experimental Protocols

The following sections provide a detailed experimental protocol for the synthesis and purification of 2,9-dimethyl-1,10-phenanthroline, followed by its conversion to the hemihydrate form.

1. Synthesis of Crude 2,9-Dimethyl-1,10-phenanthroline

This protocol is based on the Skraup-type reaction between o-phenylenediamine and crotonaldehyde.

-

Reagents and Materials:

-

o-Phenylenediamine

-

Crotonaldehyde

-

Arsenic(V) oxide or Sodium m-nitrobenzenesulphonate

-

Sulfuric acid (concentrated)

-

Water

-

Sodium hydroxide (B78521) solution

-

Reaction vessel with a reflux condenser and stirrer

-

-

Procedure:

-

In a suitable reaction vessel, cautiously add concentrated sulfuric acid.

-

While stirring, slowly add o-phenylenediamine to the acid.

-

Introduce the oxidizing agent (arsenic(V) oxide or sodium m-nitrobenzenesulphonate) to the mixture.

-

Gradually add crotonaldehyde to the reaction mixture. The reaction is exothermic and should be controlled.

-

Heat the mixture under reflux for several hours. The exact time and temperature will depend on the specific oxidizing agent used and should be optimized.

-

After the reaction is complete, cool the mixture and carefully pour it into a large volume of cold water or ice.

-

Neutralize the acidic solution with a sodium hydroxide solution until the crude 2,9-dimethyl-1,10-phenanthroline precipitates.

-

Collect the crude product by filtration and wash it thoroughly with water.

-

2. Purification of 2,9-Dimethyl-1,10-phenanthroline

The crude product can be purified using an acid-base purification method.

-

Reagents and Materials:

-

Crude 2,9-dimethyl-1,10-phenanthroline

-

Water

-

Propionic acid

-

Sodium hydroxide solution

-

Activated carbon

-

Ammonia (B1221849) solution

-

Beaker, stirring apparatus, filtration setup

-

-

Procedure:

-

Suspend the crude 2,9-dimethyl-1,10-phenanthroline in water in a beaker with stirring.

-

Gradually add propionic acid until the solid dissolves.

-

Add a small amount of activated carbon to the solution to decolorize it and stir for a short period.

-

Filter the solution to remove the activated carbon and any insoluble impurities.

-

To the filtrate, add ammonia solution dropwise with stirring until the purified 2,9-dimethyl-1,10-phenanthroline precipitates.

-

Collect the purified product by filtration, wash with water, and dry.

-

3. Formation of 2,9-Dimethyl-1,10-phenanthroline Hemihydrate

The hemihydrate is obtained by recrystallization from an aqueous solvent system.[6]

-

Reagents and Materials:

-

Purified 2,9-dimethyl-1,10-phenanthroline

-

Water

-

Crystallization dish

-

-

Procedure:

-

Dissolve the purified 2,9-dimethyl-1,10-phenanthroline in a minimal amount of hot ethanol.

-

Slowly add hot water to the solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystallization.

-

Collect the crystals of 2,9-dimethyl-1,10-phenanthroline hemihydrate by filtration.

-

Wash the crystals with a small amount of cold aqueous ethanol and dry them.

-

Quantitative Data

The following table summarizes key quantitative data for 2,9-dimethyl-1,10-phenanthroline and its hemihydrate.

| Property | Value | Reference |

| Chemical Formula (Anhydrous) | C₁₄H₁₂N₂ | [1] |

| Molar Mass (Anhydrous) | 208.264 g·mol⁻¹ | [1] |

| Chemical Formula (Hemihydrate) | C₁₄H₁₂N₂·0.5H₂O | [6] |

| Appearance | Pale yellow to white solid/powder | [1][3] |

| Melting Point (Anhydrous) | 162 to 164 °C | [1] |

| Melting Point (Hemihydrate) | 159 to 164 °C | [3][8] |

| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, ether, benzene | [1][4] |

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of 2,9-dimethyl-1,10-phenanthroline hemihydrate.

Caption: Workflow for the synthesis of 2,9-dimethyl-1,10-phenanthroline hemihydrate.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression from starting materials to the final product.

References

- 1. Neocuproine - Wikipedia [en.wikipedia.org]

- 2. info.gfschemicals.com [info.gfschemicals.com]

- 3. Neocuproine hemihydrate [myskinrecipes.com]

- 4. 2,9-Dimethyl-1,10-phenanthroline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 34302-69-7 | Benchchem [benchchem.com]

- 7. connectsci.au [connectsci.au]

- 8. chembk.com [chembk.com]

An In-Depth Technical Guide to the Synthesis of Neocuproine Hemihydrate via the Skraup Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocuproine (B1678164), a methylated derivative of 1,10-phenanthroline, is a critical ligand in coordination chemistry and a valuable building block in the synthesis of functional materials and pharmaceutical compounds. Its synthesis is most effectively achieved through a sequential application of the Skraup reaction, a powerful method for the preparation of quinolines and their fused heterocyclic analogs. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the synthesis of neocuproine hemihydrate, tailored for professionals in chemical research and drug development. While this compound itself is not a direct reactant in the Skraup reaction, it is the final product, crystallizing with a half-molecule of water per molecule of neocuproine.

Core Reaction Mechanism: A Two-Stage Skraup Synthesis

The synthesis of neocuproine (2,9-dimethyl-1,10-phenanthroline) is not a single Skraup reaction but a two-stage process. The reaction begins with the synthesis of a substituted quinoline (B57606) intermediate, which then undergoes a second Skraup cyclization to form the phenanthroline ring system.

Stage 1: Synthesis of 2-Methyl-8-Nitroquinoline (B1328908)

The first stage involves the reaction of o-nitroaniline with crotonaldehyde (B89634), which is an α,β-unsaturated aldehyde. This is a variation of the Skraup reaction, often referred to as the Doebner-von Miller reaction.

-

Michael Addition: The amino group of o-nitroaniline acts as a nucleophile and attacks the β-carbon of crotonaldehyde in a Michael addition.

-

Cyclization: Under acidic conditions, the resulting intermediate undergoes an intramolecular electrophilic attack from the benzene (B151609) ring onto the protonated aldehyde.

-

Dehydration: The cyclized intermediate then dehydrates to form a dihydroquinoline derivative.

-

Oxidation: Finally, an oxidizing agent, which can be the nitro group of another o-nitroaniline molecule or an external oxidant, abstracts a hydride ion, leading to the aromatization of the ring to yield 2-methyl-8-nitroquinoline.

Stage 2: Synthesis of Neocuproine

The second stage involves the reduction of the nitro group of 2-methyl-8-nitroquinoline to an amino group, followed by a second Skraup reaction.

-

Reduction: The nitro group of 2-methyl-8-nitroquinoline is reduced to an amino group, typically using a reducing agent like tin(II) chloride, to form 2-methyl-8-aminoquinoline.

-

Second Skraup Reaction: This aminoquinoline then undergoes a second Skraup reaction with another molecule of crotonaldehyde. The mechanism is analogous to the first stage, involving a Michael addition, cyclization, dehydration, and oxidation to form the second pyridine (B92270) ring, resulting in the formation of neocuproine.

Signaling Pathway and Logical Relationship Diagrams

Caption: Overall synthesis pathway of Neocuproine.

Caption: Detailed mechanism of a single Skraup stage.

Quantitative Data

| Reactant 1 | Reactant 2 | Product | Oxidizing Agent | Yield (%) | Reference |

| Aniline | Glycerol | Quinoline | Nitrobenzene | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941) |

| o-Phenylenediamine | Crotonaldehyde | 2,9-Dimethyl-1,10-phenanthroline | Arsenic(V) oxide or Sodium m-nitrobenzenesulphonate | Not specified | ResearchGate |

| o-Nitroaniline | Crotonaldehyde diacetate | 2-Methyl-8-nitroquinoline | Arsenic pentoxide | ~7 (overall for neocuproine) | GFS Chemicals |

| 2-Methyl-8-aminoquinoline | Crotonaldehyde | 2,9-Dimethyl-1,10-phenanthroline | Not specified | Not specified | GFS Chemicals |

Experimental Protocols

Synthesis of 2,9-Dimethyl-1,10-phenanthroline (Neocuproine)

This protocol is adapted from literature procedures describing a two-stage Skraup synthesis.

Stage 1: Synthesis of 2-Methyl-8-nitroquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add o-nitroaniline and concentrated sulfuric acid.

-

Reagent Addition: Slowly add crotonaldehyde diacetate to the stirred mixture.

-

Oxidizing Agent: Add an oxidizing agent, such as arsenic pentoxide, in portions.

-

Heating: Heat the reaction mixture under reflux for several hours.

-

Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH) to precipitate the crude product.

-

Purification: Filter the crude 2-methyl-8-nitroquinoline, wash with water, and purify by recrystallization or chromatography.

Stage 2: Synthesis of Neocuproine

-

Reduction: Dissolve the purified 2-methyl-8-nitroquinoline in a suitable solvent (e.g., ethanol) and add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid.

-

Heating: Heat the mixture to effect the reduction of the nitro group to an amine.

-

Isolation of Amine: Neutralize the reaction mixture and extract the 2-methyl-8-aminoquinoline.

-

Second Skraup Reaction: Subject the 2-methyl-8-aminoquinoline to a second Skraup reaction with crotonaldehyde under acidic conditions with an oxidizing agent, similar to Stage 1.

-

Final Product Isolation: After the reaction is complete, work up the mixture as in Stage 1 to isolate the crude neocuproine.

-

Purification and Hemihydrate Formation: Purify the neocuproine by recrystallization from a suitable solvent system (e.g., aqueous ethanol). During this process, the neocuproine will crystallize with water to form the stable this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for neocuproine synthesis.

Conclusion

The synthesis of this compound via a sequential Skraup reaction is a robust and well-established method. A thorough understanding of the multi-stage reaction mechanism, careful control of reaction conditions, and appropriate purification techniques are essential for achieving high yields of the desired product. This guide provides the foundational knowledge for researchers and professionals to successfully synthesize and utilize this important heterocyclic compound in their respective fields.

Physical and chemical properties of Neocuproine hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocuproine (B1678164) hemihydrate, a heterocyclic organic compound, is a derivative of 1,10-phenanthroline. It is widely recognized in the scientific community for its potent and selective chelating properties, particularly for copper(I) ions. This technical guide provides a comprehensive overview of the physical and chemical properties of Neocuproine hemihydrate, detailed experimental protocols for its application in antioxidant capacity assays, and insights into its biological interactions and synthesis.

Physical and Chemical Properties

This compound is a stable, off-white to light yellow crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₂N₂ · 0.5H₂O | [3] |

| Molecular Weight | 217.27 g/mol | [3] |

| Appearance | White to light yellow powder | [1] |

| Melting Point | 159 - 164 °C | [1][4] |

| Solubility | Soluble in methanol (B129727) (50 mg/ml), ethanol (B145695) (10 mg/ml), and DMSO (25 mg/ml). Slightly soluble in water. | [1] |

| Purity | ≥99% (Assay) | [1] |

| Water Content (K.F.) | ≤5% | [1] |

| Storage | Store at room temperature, protected from light and moisture. | [1] |

| Stability | Stable for at least 2 years after receipt when stored at room temperature. | [1] |

Chemical Reactivity and Applications

The primary utility of this compound stems from its ability to form a stable, brightly colored complex with copper(I) ions.[1] This 2:1 complex exhibits a maximum absorption at approximately 454 nm, a characteristic that is exploited in various analytical and research applications, including spectrophotometry and electrochemistry.[1]

One of the most prominent applications of this compound is in the CUPRAC (CUPric Reducing Antioxidant Capacity) assay . This method is used to determine the total antioxidant capacity of a sample.[2][5] In the presence of antioxidants, Cu(II) is reduced to Cu(I), which then forms the colored complex with Neocuproine, allowing for the quantification of antioxidant activity.[5]

Experimental Protocols

CUPRAC Antioxidant Capacity Assay

This protocol outlines the steps for determining the total antioxidant capacity of a sample using the CUPRAC assay.

Reagents:

-

Copper(II) Chloride Solution (10 mM): Dissolve the appropriate amount of copper(II) chloride dihydrate in distilled water.

-

This compound Solution (7.5 mM): Dissolve this compound in 96% ethanol.

-

Ammonium (B1175870) Acetate (B1210297) Buffer (1 M, pH 7.0): Dissolve ammonium acetate in distilled water and adjust the pH to 7.0 using a suitable acid or base.

-

Antioxidant Standard Solution (e.g., Trolox): Prepare a stock solution of a known antioxidant standard, such as Trolox, in a suitable solvent.

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the antioxidant standard solution to generate a standard curve.

-

Sample Preparation: Prepare the sample to be analyzed by dissolving it in a suitable solvent. Dilute the sample as necessary to ensure the absorbance reading falls within the range of the standard curve.

-

Reaction Mixture: In a test tube or a microplate well, mix the following in order:

-

1 mL of Copper(II) chloride solution

-

1 mL of this compound solution

-

1 mL of Ammonium acetate buffer

-

x mL of the sample or standard solution

-

(1.1 - x) mL of distilled water to bring the final volume to 4.1 mL.

-

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes. For certain samples, such as those containing flavonoid glycosides, incubation at 50°C for 20 minutes may be necessary to ensure complete reaction.[2]

-

Absorbance Measurement: Measure the absorbance of the resulting orange-yellow Cu(I)-Neocuproine complex at 450 nm against a reagent blank. The reagent blank is prepared by replacing the sample/standard with the same volume of the solvent used for the sample.[2]

-

Calculation: Determine the antioxidant capacity of the sample by comparing its absorbance to the standard curve.

Synthesis of this compound via Doebner-Miller Reaction

The synthesis of Neocuproine is typically achieved through a Skraup or Doebner-Miller reaction, which involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound.[6]

Figure 1. Workflow for the CUPRAC antioxidant capacity assay.

Biological Interactions and Signaling Pathways

This compound's biological activity is intrinsically linked to its copper-chelating ability. By forming a stable complex with copper ions, it can modulate copper-dependent cellular processes.

Interaction with Nitric Oxide (NO) Signaling:

Neocuproine has been shown to inhibit the copper-catalyzed release of nitrosonium (NO+) from S-nitrosothiols.[1] This suggests an interaction with the nitric oxide signaling pathway, a critical regulator of various physiological processes, including vasodilation and neurotransmission. By chelating copper, Neocuproine can prevent the decomposition of S-nitrosothiols, thereby modulating the bioavailability of NO.

Induction of Oxidative Stress:

While Neocuproine can act as an antioxidant in certain contexts, its copper complex can also participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[7] This pro-oxidant activity is being explored for its potential therapeutic applications, particularly in cancer treatment, where elevated oxidative stress can selectively kill cancer cells.[8]

Figure 2. Neocuproine's copper chelation and its downstream biological effects.

Conclusion

This compound is a versatile and valuable reagent for researchers across various disciplines. Its well-defined physical and chemical properties, coupled with its specific reactivity with copper ions, make it an indispensable tool for antioxidant research and other analytical applications. Understanding its biological interactions provides a foundation for its exploration in drug development and the study of cellular signaling pathways. This guide serves as a foundational resource for the effective and safe utilization of this compound in a laboratory setting.

References

- 1. Neocuproine potentiates the activity of the nitrergic neurotransmitter but inhibits that of S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. Pre- and postjunctional protective effect of neocuproine on the nitrergic neurotransmitter in the mouse gastric fundus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidation-reduction reactions in Ehrlich cells treated with copper-neocuproine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,9-Dimethyl-1,10-phenanthroline (neocuproine): a potent, copper-dependent cytotoxin with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Neocuproine Hemihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of neocuproine (B1678164) hemihydrate in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize neocuproine hemihydrate in their work. The guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key experimental workflow involving neocuproine.

Core Topic: this compound Solubility in Organic Solvents

This compound (2,9-Dimethyl-1,10-phenanthroline hemihydrate) is a heterocyclic organic compound widely used as a chelating agent, particularly for copper(I) ions. Its solubility in organic solvents is a critical parameter for a variety of applications, including chemical synthesis, analytical assays, and the development of pharmaceutical formulations. Understanding the solubility profile of this compound is essential for designing experiments, ensuring the homogeneity of reaction mixtures, and achieving desired concentrations in solution.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility across different solvent systems.

| Organic Solvent | Chemical Formula | Solubility (mg/mL) |

| Methanol | CH₃OH | 50[1][2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 25[1][3] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | ~25[3] |

| Ethanol | C₂H₅OH | 10[1][3] |

| Chloroform | CHCl₃ | Soluble |

| Benzene | C₆H₆ | Soluble[2] |

| n-Amyl Alcohol | C₅H₁₁OH | Soluble[2][4] |

| isoamyl Alcohol | C₅H₁₁OH | Soluble[2][4] |

| n-Hexyl Alcohol | C₆H₁₃OH | Soluble[2][4] |

Note: "Soluble" indicates that while quantitative data is not consistently available, the compound is known to dissolve in these solvents.

Experimental Protocols

The following section details a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the widely accepted shake-flask method, which is a reliable technique for determining thermodynamic solubility.

Protocol: Determination of this compound Solubility via the Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

To each vial, add a known volume of the selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the minimum time required to achieve a stable concentration.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to permit the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.

-

-

Sample Dilution:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

Neocuproine is a key reagent in the CUPRAC (CUPric Reducing Antioxidant Capacity) assay, a widely used method for measuring the total antioxidant capacity of a sample. The following diagram illustrates the experimental workflow of the CUPRAC assay.

Caption: Experimental workflow for the CUPRAC antioxidant assay.

Logical Relationship in the CUPRAC Assay

The CUPRAC assay is based on a straightforward redox reaction. The logical progression of the assay is as follows:

-

Reagent Combination: A solution of copper(II) chloride, neocuproine, and an ammonium acetate buffer are combined.

-

Introduction of Antioxidant: The sample containing antioxidants (or a standard antioxidant solution) is added to the reagent mixture.

-

Redox Reaction: Antioxidants in the sample reduce the copper(II) ions (Cu²⁺) to copper(I) ions (Cu⁺).

-

Chelation and Color Development: Neocuproine selectively chelates with the newly formed copper(I) ions to form a stable, colored [Cu(neocuproine)₂]⁺ complex.

-

Spectrophotometric Detection: The absorbance of the colored complex is measured at its maximum wavelength (around 450 nm). The intensity of the color is directly proportional to the amount of copper(I) formed, which in turn is proportional to the antioxidant capacity of the sample.

This technical guide provides essential information on the solubility of this compound and its application in a key analytical method. The provided data and protocols are intended to support researchers in their experimental design and execution.

References

Crystal Structure Analysis of Neocuproine Hemihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline), a heterocyclic organic compound, is a critical chelating agent with significant applications in analytical chemistry and biomedical research. Its ability to form stable complexes with metal ions, particularly copper(I), underpins its utility. The hydrated form, specifically Neocuproine Hemihydrate (C₁₄H₁₂N₂·0.5H₂O), presents a distinct crystalline structure that influences its solubility, stability, and reactivity. This technical guide provides an in-depth analysis of the crystal structure of this compound, detailing the experimental protocols for its synthesis and crystallization, and presenting its crystallographic data. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and materials science.

Introduction

Neocuproine, a derivative of 1,10-phenanthroline, is distinguished by the presence of two methyl groups at the 2 and 9 positions. This substitution introduces steric hindrance around the nitrogen donor atoms, leading to a high selectivity for the tetrahedral coordination geometry favored by copper(I) ions. The resulting [Cu(neocuproine)₂]⁺ complex exhibits a characteristic deep orange-red color, a property extensively utilized in the spectrophotometric determination of copper.[1]

The incorporation of water molecules into the crystal lattice to form hydrates can significantly alter the physicochemical properties of a compound. Neocuproine is known to crystallize as both a dihydrate and a hemihydrate.[2] Understanding the precise crystal structure of this compound is paramount for controlling its properties in various applications, from analytical reagents to the design of novel therapeutic agents. This guide focuses on the detailed structural elucidation of the hemihydrate form.

Experimental Protocols

Synthesis of Neocuproine

The synthesis of neocuproine is typically achieved through a sequential Skraup reaction.[2] This classic method for quinoline (B57606) synthesis involves the reaction of an aromatic amine with glycerol (B35011) in the presence of an acid and an oxidizing agent.

Materials:

-

o-Nitroaniline

-

Crotonaldehyde (B89634) diacetate

-

Sulfuric acid (concentrated)

-

Arsenic pentoxide (oxidizing agent)

-

Stannous chloride

-

Hydrochloric acid

-

Sodium hydroxide

-

Benzene

Procedure:

-

First Skraup Reaction: o-Nitroaniline is reacted with crotonaldehyde diacetate in the presence of concentrated sulfuric acid and arsenic pentoxide. This reaction synthesizes 2-methyl-8-nitroquinoline (B1328908).

-

Reduction: The resulting 2-methyl-8-nitroquinoline is reduced to 2-methyl-8-aminoquinoline using a reducing agent such as stannous chloride in an acidic medium (e.g., hydrochloric acid).

-

Second Skraup Reaction: The 2-methyl-8-aminoquinoline is then subjected to a second Skraup reaction with crotonaldehyde diacetate and an oxidizing agent to yield 2,9-dimethyl-1,10-phenanthroline (neocuproine).

-

Purification: The crude neocuproine is purified by recrystallization from a suitable solvent, such as benzene, to obtain the anhydrous form.

Crystallization of this compound

Single crystals of this compound suitable for X-ray diffraction analysis are obtained by recrystallization from an aqueous solution.

Materials:

-

Anhydrous Neocuproine

-

Distilled water

-

Ethanol (optional, to aid dissolution)

Procedure:

-

Dissolution: Anhydrous neocuproine is dissolved in a minimal amount of hot distilled water. A small amount of ethanol may be added to facilitate complete dissolution.

-

Slow Cooling: The saturated solution is allowed to cool slowly to room temperature. This slow cooling process encourages the growth of well-defined single crystals.

-

Crystal Formation: Over time, colorless crystals of this compound will form as the solubility of neocuproine decreases with the temperature.

-

Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold distilled water, and then dried under ambient conditions.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is maintained at a constant temperature (e.g., 297 K) while being irradiated with X-rays. Diffraction data are collected over a range of angles.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares techniques.

Data Presentation

The crystallographic data for this compound are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₄H₁₂N₂·0.5H₂O |

| Formula Weight | 217.27 g/mol |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 14.258(3) |

| c (Å) | 22.286(4) |

| Volume (ų) | 4531(3) |

| Z | 16 |

| Calculated Density (g/cm³) | 1.274(1) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 297 |

| F(000) | 1840 |

| Reflections Collected | 1196 (unique, observed) |

| R-factor | 0.041 |

Table 2: Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···N | 1.06(4) | 2.03(4) | 3.020(3) | 154(3) |

In the crystal structure, pairs of neocuproine molecules are bridged by water molecules. The water molecule lies on a twofold axis and is hydrogen-bonded to one of the nitrogen atoms of each neocuproine molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of this compound. The experimental protocols for the synthesis of neocuproine and the crystallization of its hemihydrate form have been outlined. The comprehensive crystallographic data, presented in tabular format, offers valuable quantitative insights into the solid-state structure of this important compound. The provided workflow diagram visually summarizes the key steps in the process. This information is crucial for researchers and professionals working with neocuproine, enabling a deeper understanding of its properties and facilitating its application in various scientific and industrial fields, including the development of new pharmaceuticals. The precise knowledge of the crystal structure of this compound is a fundamental prerequisite for predicting its behavior and for the rational design of new materials and molecules with desired functionalities.

References

The Coordination Chemistry of Neocuproine Hemihydrate with Transition Metals: A Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and applications of neocuproine (B1678164) hemihydrate-transition metal complexes, tailored for researchers, scientists, and drug development professionals.

Introduction

Neocuproine (2,9-dimethyl-1,10-phenanthroline), a derivative of phenanthroline, is a heterocyclic organic compound that acts as a robust chelating agent, particularly for transition metal ions. Its hemihydrate form is a common starting material in the synthesis of a diverse array of coordination complexes. The steric hindrance imposed by the two methyl groups adjacent to the nitrogen donor atoms significantly influences the geometry and stability of the resulting metal complexes, often favoring lower coordination numbers compared to its parent compound, 1,10-phenanthroline.

This technical guide provides a comprehensive overview of the coordination chemistry of neocuproine hemihydrate with a focus on transition metals. It delves into the synthesis and structural characterization of these complexes, presents key quantitative data in a structured format, details relevant experimental protocols, and explores their burgeoning applications, particularly in the realm of medicinal chemistry and catalysis.

Synthesis and Coordination Chemistry

This compound readily coordinates with a variety of transition metals, including but not limited to copper (Cu), zinc (Zn), cobalt (Co), nickel (Ni), and platinum (Pt). The synthesis of these complexes is typically achieved through the reaction of a transition metal salt with this compound in a suitable solvent. The stoichiometry of the reactants and the reaction conditions (e.g., temperature, solvent polarity) can be tuned to isolate complexes with different geometries and metal-to-ligand ratios.

The steric bulk of the methyl groups in neocuproine plays a crucial role in dictating the coordination geometry. For instance, with copper(I), it readily forms a stable, four-coordinate tetrahedral complex, [Cu(neocuproine)₂]⁺, which exhibits a characteristic deep orange-red color.[1] This high selectivity for copper(I) has been exploited in analytical chemistry for the spectrophotometric determination of copper.[2] In contrast, the formation of tris-chelated complexes, [M(neocuproine)₃]ⁿ⁺, is generally disfavored due to steric clashes between the methyl groups of the ligands.[1]

Structural and Spectroscopic Characterization

The precise three-dimensional arrangement of atoms in neocuproine-transition metal complexes is paramount to understanding their reactivity and properties. Single-crystal X-ray diffraction is the definitive technique for elucidating the solid-state structure, providing precise bond lengths, bond angles, and details of the coordination geometry. Spectroscopic techniques, including UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, offer valuable insights into the electronic structure and bonding within these complexes in solution.

Quantitative Structural Data

The following tables summarize key structural and spectroscopic data for representative neocuproine-transition metal complexes, compiled from the literature.

Table 1: Selected Bond Lengths and Angles for Copper-Neocuproine Complexes

| Complex | Metal Center | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference |

| [Cu(H₂O)(5-Cl-Sal)(Neo)] | Cu(II) | Cu1–N1 | 2.023(2) | O1–Cu1–N1 | 168.40(8) | [3] |

| Cu1–N2 | 2.295(2) | O2–Cu1–O4 | 163.88(9) | [3] | ||

| Cu1–O1 | 1.899(2) | O1–Cu1–O2 | 93.34(7) | [3] | ||

| Cu1–O2 | 1.924(2) | N1–Cu1–O4 | 86.97(7) | [3] | ||

| [Cu(μ-Sal)(Neo)]₂ | Cu(II) | Cu1–N1 | 2.000(3) | O2–Cu1–N1 | 90.80(12) | [3] |

| Cu1–N2 | 2.257(3) | O2–Cu1–N2 | 99.41(11) | [3] | ||

| Cu1–O1 | 1.919(2) | [3] | ||||

| Cu1–O2 | 1.909(3) | [3] |

Neo = Neocuproine, Sal = Salicylate

Table 2: Spectroscopic Data for Neocuproine and its Transition Metal Complexes

| Compound | Technique | Wavelength/Wavenumber | Molar Absorptivity (ε) | Solvent/Medium | Reference |

| Neocuproine | UV-Vis | ~260-270 nm | Not specified | Solution | [1] |

| [Cu(neocuproine)₂]⁺ | UV-Vis | 454 nm | High | Solution | [2] |

| [Cu(H₂O)(5-Cl-Sal)(Neo)] | IR | 1591 cm⁻¹ (νas(COO⁻)) | - | Solid | [3] |

| 1386 cm⁻¹ (νs(COO⁻)) | - | Solid | [3] | ||

| [Cu(μ-Sal)(Neo)]₂ | IR | 1587 cm⁻¹ (νas(COO⁻)) | - | Solid | [3] |

| 1382 cm⁻¹ (νs(COO⁻)) | - | Solid | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of neocuproine-transition metal complexes.

Synthesis of a Representative Copper(II)-Neocuproine Complex: [Cu(H₂O)(5-Cl-Sal)(Neo)]

Materials:

-

Copper(II) acetate (B1210297) monohydrate

-

5-Chlorosalicylic acid

-

This compound

-

Diethyl ether

Procedure:

-

Dissolve copper(II) acetate monohydrate (0.5 mmol) in methanol (20 mL).

-

In a separate flask, dissolve 5-chlorosalicylic acid (0.5 mmol) and this compound (0.5 mmol) in methanol (30 mL).

-

Slowly add the methanolic solution of the ligands to the copper(II) acetate solution with constant stirring.

-

The resulting mixture is stirred at room temperature for 2 hours.

-

The green precipitate that forms is collected by filtration, washed with cold methanol and then with diethyl ether.

-

The solid product is dried in vacuo over anhydrous CaCl₂.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional molecular structure of a crystalline neocuproine-metal complex.

Protocol Overview:

-

Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This is often the most challenging step and can be achieved by methods such as slow evaporation of a saturated solution, vapor diffusion, or layering of solvents with different polarities.

-

Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern. A detector records the intensities and positions of the diffracted beams.

-

Structure Solution and Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecular structure. The model is refined against the experimental data to obtain the final, accurate crystal structure, including atomic coordinates, bond lengths, and bond angles.

DNA Interaction Studies: UV-Vis Titration

Objective: To investigate the binding of a neocuproine-metal complex to DNA.

Protocol:

-

Prepare a stock solution of the metal complex in a suitable buffer (e.g., Tris-HCl).

-

Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer and determine its concentration spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).

-

In a quartz cuvette, place a fixed concentration of the metal complex.

-

Record the initial UV-Vis absorption spectrum of the complex.

-

Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate before recording the UV-Vis spectrum.

-

Monitor the changes in the absorption spectrum of the complex (e.g., hypochromism or hyperchromism, and bathochromic or hypsochromic shifts) as a function of DNA concentration.

-

The binding constant (Kb) can be calculated by fitting the titration data to the Wolfe-Shimer equation or a similar binding model.

Applications in Drug Development

Neocuproine-transition metal complexes have garnered significant attention for their potential as therapeutic agents, particularly as anticancer and antimicrobial agents. Their biological activity is often attributed to their ability to interact with biomolecules such as DNA and proteins, and to generate reactive oxygen species (ROS).

Anticancer Activity

Numerous studies have demonstrated the potent in vitro and in vivo anticancer activity of neocuproine-copper complexes against a range of cancer cell lines.[4][5] The proposed mechanisms of action are multifaceted and include:

-

DNA Interaction: The planar aromatic structure of the neocuproine ligand allows for intercalation between the base pairs of DNA, leading to conformational changes that can inhibit DNA replication and transcription.[3][6]

-

Reactive Oxygen Species (ROS) Generation: The redox-active nature of the copper center in these complexes can catalyze the production of ROS, such as hydroxyl radicals, through Fenton-like reactions.[6] This increase in oxidative stress can induce cellular damage and trigger apoptosis (programmed cell death).

-

Enzyme Inhibition: These complexes can also inhibit the activity of key enzymes involved in cellular proliferation and survival.

Signaling Pathway of Anticancer Action

The anticancer activity of neocuproine-copper complexes often converges on the induction of apoptosis. A plausible signaling pathway, based on the available literature for related copper complexes, is depicted below.

References

- 1. The Schiff base hydrazine copper(II) complexes induce apoptosis by P53 overexpression and prevent cell migration through protease-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Induction of apoptosis in leukemia cell lines by new copper(II) complexes containing naphthyl groups via interaction with death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Insights into Neocuproine Hemihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of neocuproine (B1678164) hemihydrate. While direct, comprehensive computational studies on the hemihydrate form are not extensively published, this document synthesizes available crystallographic data from related hydrated forms and outlines the established theoretical protocols for its in-depth analysis. This guide is intended to serve as a foundational resource for researchers employing computational methods in drug design and materials science involving neocuproine and its derivatives.

Physicochemical and Structural Data

Neocuproine (2,9-dimethyl-1,10-phenanthroline) is a heterocyclic organic compound that readily crystallizes in hydrated forms, including a hemihydrate and a dihydrate.[1] The presence of water molecules in the crystal lattice can significantly influence its physicochemical properties and molecular conformation through hydrogen bonding.

Table 1: General Properties of Neocuproine and its Hemihydrate

| Property | Value | Reference |

| Chemical Formula (Anhydrous) | C₁₄H₁₂N₂ | [1] |

| Molar Mass (Anhydrous) | 208.26 g/mol | [2] |

| Chemical Formula (Hemihydrate) | C₁₄H₁₂N₂ · 0.5H₂O | |

| Molar Mass (Hemihydrate) | 217.27 g/mol | |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Melting Point | 159-164 °C | [3][4] |

| Solubility | Slightly soluble in water; Soluble in methanol | [1][2][4] |

Table 2: Crystallographic Data for Neocuproine Dihydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a | 22.942 Å |

| b | 6.7388 Å |

| c | 17.9594 Å |

| α | 90.00° |

| β | 116.019° |

| γ | 90.00° |

| Source: Acta Crystallographica Section E 2005;61(11):o3723-o3725[5] |

Theoretical Framework and Computational Protocol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like neocuproine.[6][7][8] A typical computational workflow for analyzing neocuproine hemihydrate would involve the following steps:

Model Construction

The initial molecular geometry of neocuproine can be derived from the crystallographic data of its dihydrate form.[5] A water molecule is then added in proximity to the neocuproine molecule to represent the hemihydrate. The initial positioning of the water molecule can be guided by studies on related hydrated structures, such as neocuproine hydrochloride monohydrate, which show water molecules forming hydrogen bonds with the nitrogen atoms of the phenanthroline ring.[9]

Geometry Optimization

The constructed model of this compound is then subjected to geometry optimization using a DFT method. A common and effective approach is to use a hybrid functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311++G(d,p).[7] This process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[7][10] The calculated vibrational modes can be compared with experimental spectroscopic data for validation.

Electronic Structure Analysis

Further calculations can elucidate the electronic properties of this compound. This includes the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap between them, and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's reactivity, stability, and potential intermolecular interaction sites.

References

- 1. Neocuproine - Wikipedia [en.wikipedia.org]

- 2. Neocuproine 99 654054-57-6 [sigmaaldrich.com]

- 3. Neocuproine | 484-11-7 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Neocuproine dihydrate | C14H16N2O2 | CID 18531111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New Insights into Solid Form Stability and Hydrate Formation: o-Phenanthroline HCl and Neocuproine HCl [mdpi.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Quantification of Copper in Biological Samples using Neocuproine Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Principle of the Method

The quantification of copper in biological samples using neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline) is a sensitive and specific colorimetric method. The assay is based on a two-step reaction. First, cupric ions (Cu²⁺) present in the sample are reduced to cuprous ions (Cu⁺) by a reducing agent, typically hydroxylamine (B1172632) hydrochloride or ascorbic acid. Subsequently, two molecules of neocuproine chelate one cuprous ion, forming a stable, yellow-orange colored complex, [Cu(neocuproine)₂]⁺.[1][2] This complex is soluble in organic solvents like a chloroform-methanol mixture and exhibits a maximum absorbance at approximately 457 nm.[1] The intensity of the color produced is directly proportional to the copper concentration in the sample. This method is highly specific for copper and is advantageous due to its immunity to interference from even large quantities of iron.[3]

References

Application Notes: CUPRAC Assay for Total Antioxidant Capacity

Introduction

The Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay is a robust and versatile method for determining the total antioxidant capacity of a wide range of samples, including pharmaceuticals, food extracts, and biological fluids.[1][2][3][4] This assay is based on the reduction of the cupric ion (Cu(II)) to the cuprous ion (Cu(I)) by antioxidant compounds. The resulting Cu(I) ions form a stable, colored chelate with neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline), which exhibits a maximum absorbance at 450 nm.[1][3] The intensity of the color is directly proportional to the antioxidant capacity of the sample.

One of the key advantages of the CUPRAC assay is its ability to be performed at a pH of 7.0, which is close to physiological pH, making it particularly suitable for biological samples.[1][5][6] Furthermore, the CUPRAC reagent is stable, readily available, and the assay is applicable to both hydrophilic and lipophilic antioxidants.[1][5]

Principle of the Method

The CUPRAC assay operates on the principle of an electron transfer reaction. Antioxidants present in the sample reduce the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex. The chelation of Cu(I) with neocuproine is rapid and results in a stable orange-yellow colored complex, the absorbance of which is measured spectrophotometrically at 450 nm.[1][3][7] The antioxidant capacity is then determined by comparing the absorbance of the sample to that of a standard antioxidant, typically Trolox.[3][8]

Experimental Protocol

This protocol outlines the steps for performing the CUPRAC assay using neocuproine hemihydrate in a 96-well microplate format.

1. Reagent Preparation

Proper preparation of reagents is critical for the accuracy and reproducibility of the CUPRAC assay.

| Reagent | Concentration | Preparation Instructions |

| Copper (II) Chloride Solution | 10 mM | Dissolve copper (II) chloride dihydrate in distilled water.[9] |

| Neocuproine Solution | 7.5 mM | Dissolve this compound in 96% ethanol.[9] |

| Ammonium (B1175870) Acetate (B1210297) Buffer | 1 M, pH 7.0 | Dissolve ammonium acetate in distilled water and adjust the pH to 7.0.[9] |

| Trolox Standard Stock Solution | 1 mM | Dissolve Trolox in 96% ethanol. |

2. Standard Curve Preparation

A standard curve is essential for quantifying the antioxidant capacity of the samples in terms of Trolox equivalents.

| Standard | Volume of 1 mM Trolox (µL) | Volume of Ethanol (µL) | Final Concentration (µM) |

| S0 (Blank) | 0 | 1000 | 0 |

| S1 | 10 | 990 | 10 |

| S2 | 25 | 975 | 25 |

| S3 | 50 | 950 | 50 |

| S4 | 75 | 925 | 75 |

| S5 | 100 | 900 | 100 |

3. Sample Preparation

The preparation method will vary depending on the nature of the sample.

-

Liquid Samples (e.g., fruit juices, tea infusions): Centrifuge or filter to remove any particulate matter. Dilute with an appropriate solvent (e.g., water, ethanol) to ensure the absorbance reading falls within the linear range of the standard curve.[8][10]

-

Solid Samples (e.g., plant extracts): Homogenize the sample in a suitable solvent (e.g., ethanol, methanol-water mixture) and then centrifuge or filter to obtain a clear extract.[10]

-

Biological Fluids (e.g., serum): Deproteinization may be necessary. For instance, proteins in serum can be precipitated with perchloric acid.[6] Lipophilic antioxidants can be extracted using an organic solvent like n-hexane.[6]

4. Assay Procedure

The following steps should be performed in a 96-well microplate.

-

Add Reagents: To each well, add the following in the specified order:

-

50 µL of Copper (II) Chloride Solution (10 mM)

-

50 µL of Neocuproine Solution (7.5 mM)

-

50 µL of Ammonium Acetate Buffer (1 M, pH 7.0)

-

-

Add Standards and Samples:

-

Add 50 µL of each Trolox standard dilution to the respective wells.

-

Add 50 µL of the prepared sample solutions to the sample wells.

-

For the blank, add 50 µL of the solvent used for the sample dilution.

-

-

Incubation: Mix the contents of the wells gently by shaking the plate. Incubate the plate at room temperature for 30 minutes in the dark.[2][11][12] For some slow-reacting antioxidants, incubation at 50°C for 20 minutes may be required to ensure the reaction goes to completion.[2][11][12]

-

Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.[1][3]

5. Data Analysis

-

Subtract Blank Absorbance: Subtract the absorbance of the blank (S0) from the absorbance readings of all standards and samples.

-

Plot Standard Curve: Plot a graph of the net absorbance versus the concentration of the Trolox standards.

-

Determine Sample Antioxidant Capacity: Use the linear regression equation from the standard curve to calculate the Trolox equivalent antioxidant capacity (TEAC) of the samples. The results are typically expressed as µM Trolox Equivalents (TE).

Visualizations

CUPRAC Assay Workflow

Caption: A flowchart illustrating the sequential steps of the CUPRAC assay, from reagent preparation to data analysis.

CUPRAC Reaction Mechanism

Caption: A diagram showing the redox reaction at the core of the CUPRAC assay.

References

- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 2. Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: Vitamins, Polyphenolics, and Flavonoids in Food Extracts | Springer Nature Experiments [experiments.springernature.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Cupric ion reducing antioxidant capacity assay for food antioxidants: vitamins, polyphenolics, and flavonoids in food extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cupric ion reducing antioxidant capacity assay for antioxidants in human serum and for hydroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total antioxidant capacity assay of human serum using copper(II)-neocuproine as chromogenic oxidant: the CUPRAC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NYLearns.org - Laboratory 2: Learning the CUPRAC Method using Epicatechin, Quercetin, and Trolox [nylearns.org]

- 8. cosmobiousa.com [cosmobiousa.com]

- 9. researchgate.net [researchgate.net]

- 10. eaglebio.com [eaglebio.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel total antioxidant capacity index for dietary polyphenols and vitamins C and E, using their cupric ion reducing capability in the presence of neocuproine: CUPRAC method - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectrophotometric Analysis of Antioxidants with Neocuproine Hemihydrate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of antioxidant capacity is crucial in various fields, including food science, pharmacology, and clinical diagnostics, to understand and harness the protective effects of antioxidants against oxidative stress. The CUPRAC (Cupric Reducing Antioxidant Capacity) assay, utilizing Neocuproine (B1678164) hemihydrate, is a robust and versatile spectrophotometric method for determining the total antioxidant capacity of a wide range of substances.[1] This method is based on the reduction of the Cu(II)-Neocuproine complex to the Cu(I)-Neocuproine complex by antioxidants, which results in a distinct color change with maximum absorbance at 450 nm.[2]

The CUPRAC assay offers several advantages over other antioxidant capacity assays, such as the Ferric Reducing Antioxidant Power (FRAP) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. These advantages include its operation at a physiological pH of 7, its ability to measure both hydrophilic and lipophilic antioxidants, and its responsiveness to thiol-containing antioxidants like glutathione.[3] This application note provides a detailed protocol for the CUPRAC assay, including reagent preparation, standard and sample analysis, and data interpretation.

Principle of the Assay

The CUPRAC assay is an electron transfer-based method.[4] The core of the assay is the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺) by antioxidant compounds. In the presence of neocuproine (2,9-dimethyl-1,10-phenanthroline), the resulting Cu⁺ forms a stable, orange-yellow chelate complex, bis(neocuproine)copper(I), which exhibits a strong absorbance at approximately 450 nm.[2] The increase in absorbance at this wavelength is directly proportional to the total antioxidant capacity of the sample.

Chemical Reaction Mechanism

Caption: The chemical reaction at the core of the CUPRAC assay.

Experimental Protocols

This section provides detailed protocols for performing the CUPRAC assay using both a standard spectrophotometer and a 96-well microplate reader.

Reagent Preparation

Freshly prepared reagents are recommended for optimal performance.

-

Copper(II) Chloride (CuCl₂) Solution (10 mM): Dissolve 0.1705 g of CuCl₂·2H₂O in deionized water and make up to a final volume of 100 mL.

-

Neocuproine Hemihydrate Solution (7.5 mM): Dissolve 0.0815 g of this compound in 96% ethanol (B145695) and make up to a final volume of 50 mL.[5]

-

Ammonium (B1175870) Acetate (B1210297) Buffer (1 M, pH 7.0): Dissolve 77.08 g of ammonium acetate in deionized water, adjust the pH to 7.0 with acetic acid or ammonia, and make up to a final volume of 1 L.[5]

-

Trolox Standard Stock Solution (1 mM): Dissolve 0.0250 g of Trolox in 96% ethanol and make up to a final volume of 100 mL. Store in the dark at 4°C. For assays requiring aqueous standards, a solvent mixture such as methanol/water may be necessary to ensure complete dissolution.[6]

Standard Cuvette Protocol

-

Prepare the CUPRAC Reagent Mixture: In a test tube, mix 1 mL of 10 mM CuCl₂ solution, 1 mL of 7.5 mM neocuproine solution, and 1 mL of 1 M ammonium acetate buffer.[5]

-

Prepare Trolox Standards: Prepare a series of Trolox dilutions from the stock solution (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) using the same solvent as the stock.

-

Reaction:

-

Blank: To a cuvette, add 1 mL of the CUPRAC reagent mixture and 1.1 mL of the solvent used for the standards/samples.

-

Standards: To separate cuvettes, add 1 mL of the CUPRAC reagent mixture, a specific volume (x mL) of each Trolox standard, and (1.1 - x) mL of the solvent.

-

Samples: To separate cuvettes, add 1 mL of the CUPRAC reagent mixture, a specific volume (x mL) of the sample, and (1.1 - x) mL of the solvent.

-

-

Incubation: Mix the contents of each cuvette thoroughly and incubate at room temperature for 30 minutes in the dark.[1] For some slow-reacting antioxidants, incubation at 50°C for 20 minutes may be necessary.[1]

-

Measurement: Measure the absorbance of the standards and samples against the blank at 450 nm.

96-Well Microplate Protocol

-

Prepare Reagents: Prepare the reagents as described in the reagent preparation section.

-

Prepare Trolox Standards: Prepare a series of Trolox dilutions as described in the cuvette protocol.

-

Assay Procedure:

-

Add 50 µL of CuCl₂ solution (10 mM), 50 µL of neocuproine solution (7.5 mM), and 50 µL of ammonium acetate buffer (1 M, pH 7.0) to each well of a 96-well microplate.[6]

-

Add 50 µL of the appropriate solvent to the blank wells.

-

Add 50 µL of each Trolox standard to the respective wells.

-

Add 50 µL of each sample to the respective wells.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

Experimental Workflow

Caption: A streamlined workflow for the CUPRAC antioxidant assay.

Sample Preparation

Proper sample preparation is critical for accurate results.

-

Biological Fluids (e.g., Serum, Plasma): For hydrophilic antioxidants, proteins can be precipitated by adding perchloric acid, followed by centrifugation. The supernatant is then used for the assay. For lipophilic antioxidants, extraction with a solvent like n-hexane from an ethanolic solution of the serum is required.[3]

-

Food and Beverages (e.g., Fruit Juices, Tea): Samples can often be diluted with deionized water and filtered to remove any particulate matter before analysis.[7] For samples containing flavonoid glycosides, acid hydrolysis (e.g., with 1.2 M HCl in 50% methanol) can be performed to release the more active aglycones.[1]

Data Presentation

The antioxidant capacity of the samples is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of Trolox.

Trolox Equivalent Antioxidant Capacity (TEAC) of Common Antioxidants

| Antioxidant Compound | TEAC (CUPRAC) |

| Flavonoids | |

| Quercetin | 4.34 |

| Catechin | 4.13 |

| Epicatechin | 3.84 |

| Rutin | 2.56 |

| Naringenin | 1.63 |

| Phenolic Acids | |

| Gallic Acid | 3.65 |

| Caffeic Acid | 2.45 |

| Ferulic Acid | 1.91 |

| Vitamins | |

| Ascorbic Acid (Vitamin C) | 1.10 |

| α-Tocopherol (Vitamin E) | 1.07 |

| Other | |

| Uric Acid | 1.15 |

| Glutathione (reduced) | 0.98 |

Note: TEAC values can vary slightly depending on the specific reaction conditions and the laboratory.

Conclusion

The spectrophotometric analysis of antioxidants using this compound via the CUPRAC assay is a reliable, efficient, and versatile method suitable for a wide range of applications in research and development. Its advantages, including physiological pH operation and broad applicability to different types of antioxidants, make it a valuable tool for assessing the total antioxidant capacity of various samples. By following the detailed protocols outlined in this application note, researchers can obtain accurate and reproducible results.

References

- 1. Cupric ion reducing antioxidant capacity assay for food antioxidants: vitamins, polyphenolics, and flavonoids in food extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oxfordbiomed.com [oxfordbiomed.com]

- 3. Cupric ion reducing antioxidant capacity assay for antioxidants in human serum and for hydroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Critical Evaluation and Validation of a High-Throughput Microplate-Based Cupric Reducing Antioxidant Capacity Method for the Analysis of Fish Feed Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. libios.fr [libios.fr]

Application Notes and Protocols for the Detection of Reactive Oxygen Species using Neocuproine Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While they play crucial roles in cellular signaling and homeostasis, their overproduction can lead to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the accurate detection and quantification of ROS are paramount in various fields of biological research and drug development.

Neocuproine (B1678164) hemihydrate, a chelating agent with a high affinity for cuprous ions (Cu(I)), is a key component of the Cupric Reducing Antioxidant Capacity (CUPRAC) assay. This colorimetric method is widely utilized to determine the total antioxidant capacity of a sample. The underlying principle involves the reduction of the cupric-neocuproine complex (Cu(II)-Nc) by antioxidants to the intensely colored cuprous-neocuproine chelate (Cu(I)-Nc), which exhibits a maximum absorbance at approximately 450 nm.

These application notes extend the use of the neocuproine-based methodology beyond the general assessment of antioxidant capacity to the specific detection of hydrogen peroxide (H₂O₂), a significant non-radical ROS. Furthermore, an indirect method for the detection of the highly reactive hydroxyl radical (•OH) is detailed.

Principle of Detection

The detection of hydrogen peroxide using neocuproine hemihydrate is based on the ability of H₂O₂ to act as a reducing agent towards the Cu(II)-neocuproine complex, resulting in the formation of the chromogenic Cu(I)-neocuproine complex. The intensity of the resulting color, measured spectrophotometrically at 450 nm, is directly proportional to the concentration of H₂O₂.

For the detection of hydroxyl radicals, an indirect approach is employed. A known concentration of a probe molecule, which is susceptible to hydroxylation by •OH, is incubated with the sample. The remaining, unreacted probe is then quantified using the CUPRAC method. The decrease in the CUPRAC signal is proportional to the amount of hydroxyl radicals that have reacted with the probe.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the neocuproine-based detection of hydrogen peroxide.

| Parameter | Value | Reference |

| Maximum Wavelength (λmax) | 450 nm | [1] |

| Molar Absorptivity (ε) of H₂O₂ | 1.42 x 10⁴ L mol⁻¹ cm⁻¹ | [1] |

| Linear Concentration Range | 2.11 x 10⁻⁶ to 9.91 x 10⁻⁵ M | [1] |

Experimental Protocols

Protocol 1: Direct Quantification of Hydrogen Peroxide (H₂O₂)

This protocol details the direct measurement of H₂O₂ concentration using the copper(II)-neocuproine method.

1. Reagent Preparation:

-

Copper(II) Chloride Solution (1.0 x 10⁻² M): Dissolve 0.4262 g of CuCl₂·2H₂O in deionized water and dilute to 250 mL.

-

This compound Solution (7.5 x 10⁻³ M): Dissolve 0.0815 g of this compound in 96% ethanol (B145695) and dilute to 50 mL.

-

Ammonium (B1175870) Acetate (B1210297) Buffer (1.0 M, pH 7.0): Dissolve 19.27 g of ammonium acetate in deionized water and dilute to 250 mL. Adjust pH to 7.0 if necessary.

-

Hydrogen Peroxide Stock Solution (1.0 mM): Prepare from a 30% H₂O₂ solution and standardize by permanganate (B83412) titration. Prepare fresh daily.

-

Hydrogen Peroxide Standards: Prepare a series of dilutions from the 1.0 mM stock solution in deionized water to cover the expected concentration range of the samples (e.g., 10 µM to 100 µM).

2. Assay Procedure:

-

To a microplate well or a test tube, add the following in order:

-

1.0 mL of the sample or hydrogen peroxide standard.

-

1.0 mL of Copper(II) Chloride Solution.

-

1.0 mL of this compound Solution.

-

1.0 mL of Ammonium Acetate Buffer.

-

-

Mix the contents thoroughly.

-

Incubate the mixture at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 450 nm against a reagent blank (containing all reagents except the sample/standard).

3. Data Analysis:

-

Construct a standard curve by plotting the absorbance at 450 nm versus the concentration of the hydrogen peroxide standards.

-

Determine the concentration of H₂O₂ in the unknown samples by interpolating their absorbance values on the standard curve.

Protocol 2: Indirect Detection of Hydroxyl Radicals (•OH)

This protocol describes an indirect method for detecting hydroxyl radicals by measuring the scavenging of a probe molecule using the CUPRAC assay.

1. Reagent Preparation:

-

CUPRAC Reagents: Prepare Copper(II) Chloride, this compound, and Ammonium Acetate Buffer solutions as described in Protocol 1.

-

Phosphate (B84403) Buffer (0.2 M, pH 7.4): Prepare a solution containing both NaH₂PO₄ and Na₂HPO₄ and adjust the pH to 7.4.

-

Probe Solution (e.g., Sodium Salicylate, 10 mM): Dissolve an appropriate amount of the chosen probe molecule in the phosphate buffer.

-

Fenton Reagent (for generating •OH in positive controls):

-

Iron(II) Sulfate Solution (10 mM)

-

Hydrogen Peroxide Solution (10 mM)

-

-

Catalase Solution (optional, to stop the reaction): A solution of catalase can be used to quench the Fenton reaction.

2. Assay Procedure:

-

Incubation:

-

In a reaction tube, mix:

-

0.5 mL of the sample.

-

0.5 mL of the Probe Solution.

-

(For positive control) 0.5 mL of Iron(II) Sulfate and 0.5 mL of Hydrogen Peroxide solution.

-

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

(Optional) Stop the reaction by adding a small volume of catalase solution.

-

-

CUPRAC Reaction:

-

Take a 1.0 mL aliquot from the incubation mixture.

-

Add 1.0 mL of Copper(II) Chloride Solution.

-

Add 1.0 mL of this compound Solution.

-

Add 1.0 mL of Ammonium Acetate Buffer.

-

-

Measurement:

-